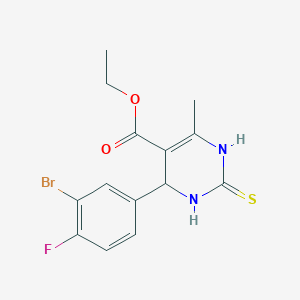

Ethyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

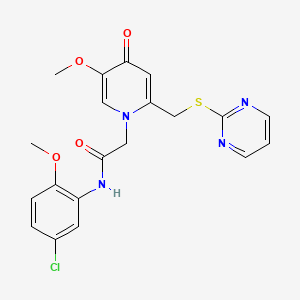

This compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as thiamine, uracil, thymine, cytosine, and 5-fluorouracil . The presence of the bromo and fluoro substituents on the phenyl ring could potentially make this compound useful in various chemical reactions.

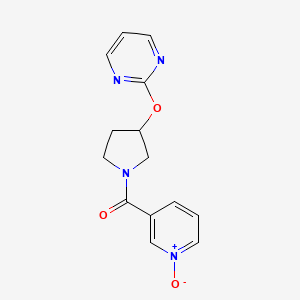

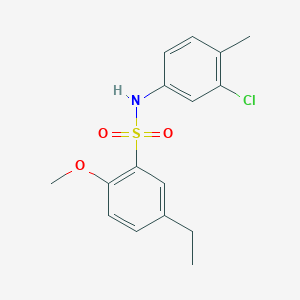

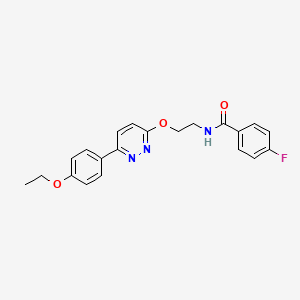

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The phenyl ring attached to the pyrimidine ring carries bromo and fluoro substituents .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. The bromo and fluoro substituents on the phenyl ring could potentially undergo various substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of the bromo and fluoro substituents could influence properties like polarity, boiling point, melting point, and solubility .Scientific Research Applications

Structural and Electronic Characterization

Research by Memarian et al. (2013) utilized X-ray crystal structure analysis and quantum chemical calculations to study the molecular structure and conformation of similar tetrahydropyrimidine derivatives. They focused on the structural and electronic characterizations of these compounds, revealing insights into their stereochemistry and molecular interactions (Memarian et al., 2013).

Fluorescence Properties

Al-Masoudi et al. (2015) investigated the fluorescence properties of monastrol analogs, including derivatives of tetrahydropyrimidine, demonstrating their potential in applications requiring fluorescent active compounds. Their study highlighted the absorption wavelengths in UV or visible regions, contributing to the understanding of these compounds' photophysical properties (Al-Masoudi et al., 2015).

Potential in Anti-Cancer Drug Design

Gonçalves et al. (2018) synthesized a similar compound through the Biginelli reaction and conducted in silico studies. Their research suggested good potential for interaction with biological targets like ecto-5’-nucleotidase, an enzyme considered in anti-cancer drug designs (Gonçalves et al., 2018).

Antimicrobial and Enzyme Assay Studies

Tiwari et al. (2018) reported the synthesis of ethyl 4-(6-substituted-4-oxo-4H-chromen-3-yl)-6-methyl-2-thioxo/oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives, exploring their antimicrobial properties. They also conducted enzyme assays to predict the mode of action of these compounds, contributing to the understanding of their biological activities (Tiwari et al., 2018).

Crystal Structure Analysis

Kurbanova et al. (2009) determined the crystal structures of related ethyl tetrahydropyrimidine-5-carboxylate derivatives, contributing to the knowledge of their molecular conformations and intermolecular interactions (Kurbanova et al., 2009).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

ethyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrFN2O2S/c1-3-20-13(19)11-7(2)17-14(21)18-12(11)8-4-5-10(16)9(15)6-8/h4-6,12H,3H2,1-2H3,(H2,17,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVVFQAHKHJIKIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=S)NC1C2=CC(=C(C=C2)F)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrFN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2408213.png)

![2-((2-(4-ethylphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2408214.png)

![(1beta,2beta,6beta,7beta)-Tricyclo[5.2.1.02,6]deca-8-ene-3-one](/img/structure/B2408225.png)

![6-(3,4-Dimethoxyphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2408227.png)

![3-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide](/img/structure/B2408229.png)

![2-[3-(4-tert-butylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2408234.png)

![3-Methoxy-4-[(2,4,6-trichlorobenzyl)oxy]benzaldehyde](/img/structure/B2408235.png)